2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate is a complex organic compound with significant research potential. Its molecular formula is and it has a molecular weight of approximately 480.565 g/mol. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties .
The compound is classified as a benzimidazole derivative due to the presence of the benzimidazole ring structure. It is primarily sourced from chemical suppliers specializing in research-grade chemicals, such as BenchChem and PubChem, which provide detailed information regarding its chemical properties and potential applications in scientific research .
The synthesis of 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate typically involves several steps:
These steps require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity .
The molecular structure of 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate can be represented using various chemical notations:
InChI=1S/C26H32N4O5/c1-19(26(30)31)28(20-10-6-5-9-25(20)29(27)17-21(22)12-15-24(18-23(21)16-13-24)14-11-20;3(30)4(31)5)
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NCCC4=CC=CC=C4.C(=O)(C(=O)O)O
This structure indicates multiple functional groups that contribute to its biological activity .
The compound's reactivity can be analyzed through various chemical reactions it may undergo:
These reactions highlight the compound's potential utility in synthetic organic chemistry and drug development .
The mechanism of action for 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate is not fully elucidated but may involve interactions with specific biological targets:
Research into its pharmacodynamics is ongoing to better understand these interactions .
The physical properties of 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate include:
Chemical properties include:
These properties are crucial for determining its application in laboratory settings .
This compound has potential applications in various scientific fields:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3